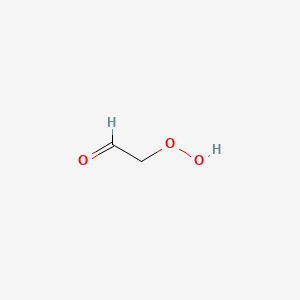Hydroperoxyacetaldehyde
CAS No.: 41767-86-6
Cat. No.: VC20649984
Molecular Formula: C2H4O3
Molecular Weight: 76.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41767-86-6 |
|---|---|
| Molecular Formula | C2H4O3 |
| Molecular Weight | 76.05 g/mol |
| IUPAC Name | 2-hydroperoxyacetaldehyde |
| Standard InChI | InChI=1S/C2H4O3/c3-1-2-5-4/h1,4H,2H2 |
| Standard InChI Key | TUJPSEFVDYHSJJ-UHFFFAOYSA-N |
| Canonical SMILES | C(C=O)OO |
Introduction
Chemical Identity and Structural Characteristics
Hydroperoxyacetaldehyde, systematically named 2-hydroperoxyacetaldehyde, is a bifunctional molecule containing both aldehyde (-CHO) and hydroperoxide (-OOH) groups. Its molecular architecture underpins its reactivity and environmental behavior.
Molecular Descriptors
The compound’s structural and physicochemical properties are summarized below:
The hydroperoxide group confers polarity and susceptibility to decomposition, while the aldehyde moiety enables nucleophilic addition reactions .
Synthesis and Formation Mechanisms
Hydroperoxyacetaldehyde forms primarily through aqueous-phase reactions between aldehydes and hydrogen peroxide (H₂O₂), a process critical in atmospheric SOA formation.
Nucleophilic Addition Pathway
In aqueous environments, acetaldehyde (CH₃CHO) reacts reversibly with H₂O₂ to form hydroperoxyacetaldehyde via nucleophilic addition:
Equilibrium constants () for this reaction, determined via ¹H NMR spectroscopy, range from 12.0 ± 1.3 M⁻¹ under ambient conditions . The reaction’s reversibility was confirmed by introducing catalase, which decomposes H₂O₂ and shifts equilibrium back to reactants .
Alternative Formation Routes
Ozonolysis of unsaturated hydrocarbons, such as trans-2-butene, generates hydroperoxyacetaldehyde as a secondary product. Mass spectrometry (MS) studies identified its signature at m/z 76.019, consistent with the molecular formula C₂H₄O₃ .
Physical and Chemical Properties
Stability and Reactivity
Hydroperoxyacetaldehyde exhibits limited thermal stability, decomposing into acetic acid and hydroxyl radicals under elevated temperatures. Its aqueous-phase lifetime is influenced by pH and the presence of oxidants (e.g., HO₂ radicals) .
Hydration Equilibrium
Like many aldehydes, hydroperoxyacetaldehyde exists in equilibrium with its hydrated gem-diol form in aqueous solutions:
The hydration constant () for acetaldehyde-derived hydroperoxides is 1.43 ± 0.04, favoring the hydrated form .
Analytical Detection Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of hydroperoxyacetaldehyde reveal distinct proton environments:
-
Hydroperoxide protons: δ = 5.06 ppm (multiplet, -OOH)
-
Aldehydic proton: δ = 9.61 ppm (singlet, -CHO)
Peak overlap with water (δ ≈ 4.7 ppm) necessitates advanced water suppression techniques for accurate quantification .
Mass Spectrometry (MS)
High-resolution MS identifies hydroperoxyacetaldehyde at m/z 76.019 (C₂H₄O₃⁺). Photoionization efficiency (PIE) curves match theoretical thresholds, confirming its presence in complex mixtures .
Environmental and Atmospheric Implications
Role in Secondary Organic Aerosol (SOA) Formation
Hydroperoxyacetaldehyde contributes to SOA growth via partitioning into aqueous aerosols and subsequent oligomerization. Its hydroperoxide group enhances aerosol oxidative potential, linked to respiratory toxicity .
Challenges and Future Research Directions
Stability Issues
The compound’s labile nature complicates isolation and storage. Stabilization strategies, such as low-temperature preservation or derivatization, require further exploration.
Unresolved Reaction Pathways
The role of hydroperoxyacetaldehyde in nighttime atmospheric chemistry, particularly its interaction with NO₃ radicals, remains poorly characterized.
Health Impacts
Epidemiological studies linking hydroperoxyacetaldehyde-rich aerosols to health outcomes are urgently needed to inform air quality regulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume